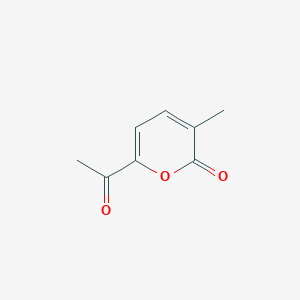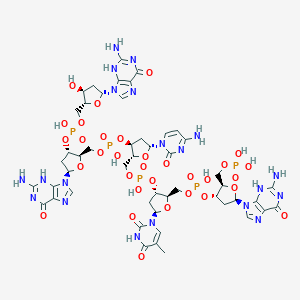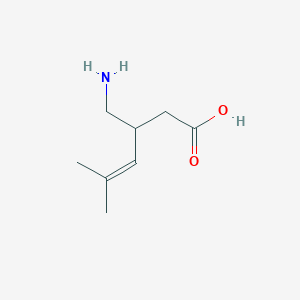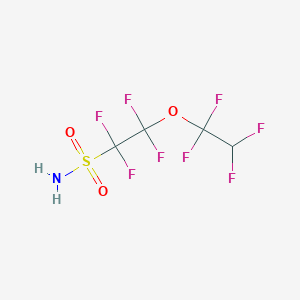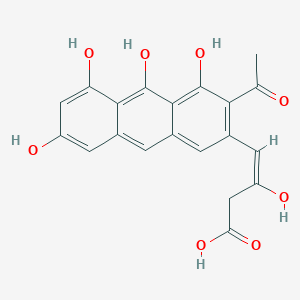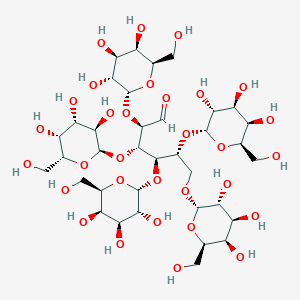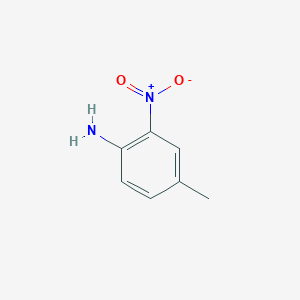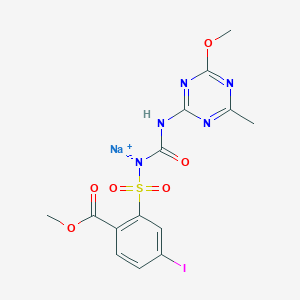
Iodosulfuron-methyl-sodium
Vue d'ensemble
Description
Iodosulfuron-methyl-sodium is a sulfonylurea herbicide widely used to control broadleaf weeds in various crops, including cereals. It is highly soluble in aqueous solutions and semi-volatile. This compound is known for its herbicidal properties, which stem from its ability to inhibit the enzyme acetolactate synthase, crucial for the synthesis of branched amino acids such as leucine, isoleucine, and valine .
Applications De Recherche Scientifique
Iodosulfuron-methyl-sodium has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various metabolites and derivatives for analytical purposes.
Medicine: While primarily an agricultural chemical, its interactions with biological systems provide insights into enzyme inhibition and metabolic pathways.
Mécanisme D'action
Target of Action
Iodosulfuron-methyl-sodium, a member of the sulfonylurea herbicide family, primarily targets the enzyme acetolactate synthase (ALS) . ALS, also known as acetohydroxyacid synthase (AHAS), plays a crucial role in the synthesis of branched amino acids – L-leucine, L-isoleucine, and L-valine .
Mode of Action
The compound acts by inhibiting the activity of ALS . This inhibition disrupts the biosynthesis of the essential branched amino acids, thereby interfering with protein synthesis . The disruption of protein synthesis subsequently interferes with DNA synthesis and cell division and growth, ultimately leading to plant death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched amino acids. By inhibiting ALS, the compound prevents the production of L-leucine, L-isoleucine, and L-valine . These amino acids are essential for protein synthesis, and their absence disrupts normal cellular functions, leading to the death of the plant .
Result of Action
The primary result of this compound’s action is the death of the plant. By inhibiting the synthesis of essential branched amino acids, the compound disrupts protein synthesis, DNA synthesis, and cell division and growth . This disruption of key cellular processes leads to the death of the plant .
Action Environment
This compound is used in various environments, including cereals, turf, and soybean fields . It has been scientifically proven to be selective in cereals, acting against a broad spectrum of grass weeds and a range of dicot weeds . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of water (due to its high solubility) and its persistence in different environments .
Analyse Biochimique
Biochemical Properties
Iodosulfuron-methyl-sodium interacts with the enzyme acetolactate synthase (ALS), inhibiting its function . ALS is crucial for the synthesis of branched-chain amino acids, including leucine, isoleucine, and valine . The interaction between this compound and ALS disrupts the normal biochemical reactions in plants, leading to their death .
Cellular Effects
The primary cellular effect of this compound is the disruption of amino acid synthesis. By inhibiting ALS, it prevents the production of essential amino acids, leading to a deficiency that affects various cellular processes . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the ALS enzyme and inhibiting its function . This prevents the enzyme from catalyzing the reaction that produces branched-chain amino acids. The lack of these amino acids disrupts normal cellular functions and leads to the death of the plant cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Initially, there is a significant inhibition of soil urease activity and microbial biomass carbon, which then returns to normal levels . The catalase activity in the soil is initially slightly inhibited, then stimulated, and eventually recovers .
Dosage Effects in Animal Models
The health effects noted in animals occur at doses more than 100 times higher than levels to which humans are normally exposed when using this compound according to label directions .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the synthesis of branched-chain amino acids . By inhibiting the ALS enzyme, it disrupts this pathway and leads to a deficiency of these essential amino acids .
Transport and Distribution
This compound is highly soluble in aqueous solution and semi-volatile . It is not persistent in soil but may be in aquatic systems . This suggests that it can be easily transported and distributed within the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of iodosulfuron-methyl-sodium involves several synthetic routes. One common method includes the reaction of 6-aminosaccharin with potassium iodide in the presence of alkyl nitrite and acetic acid. This reaction avoids the decomposition and hydrolysis of diazonium salt, thereby improving the reaction yield . Another approach involves the controlled hydrolytic degradation of active substances or de novo synthesis from commercially available triazine precursors .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions: Iodosulfuron-methyl-sodium undergoes various chemical reactions, including hydrolytic and photochemical degradation. These reactions can occur in soil and surface water, leading to the formation of metabolites .
Common Reagents and Conditions:
Hydrolytic Degradation: Involves water and can be catalyzed by acids or bases.
Photochemical Degradation: Occurs under exposure to light, particularly ultraviolet light.
Major Products Formed: The degradation of this compound results in several metabolites, which are often analyzed using techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry .
Comparaison Avec Des Composés Similaires
Metsulfuron-methyl: Another sulfonylurea herbicide with similar herbicidal properties and mechanisms of action.
Chlorimuron-ethyl: Also inhibits acetolactate synthase and is used to control broadleaf weeds.
Uniqueness: Iodosulfuron-methyl-sodium is unique due to its specific structural features, such as the presence of an iodine atom, which influences its solubility and reactivity. Its high solubility in water and semi-volatility make it distinct from other sulfonylurea herbicides .
Propriétés
Numéro CAS |
144550-36-7 |
|---|---|
Formule moléculaire |
C14H13IN5NaO6S |
Poids moléculaire |
529.24 g/mol |
Nom IUPAC |
sodium;(5-iodo-2-methoxycarbonylphenyl)sulfonylcarbamoyl-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)azanide |
InChI |
InChI=1S/C14H14IN5O6S.Na/c1-7-16-12(19-14(17-7)26-3)18-13(22)20-27(23,24)10-6-8(15)4-5-9(10)11(21)25-2;/h4-6H,1-3H3,(H2,16,17,18,19,20,22);/q;+1/p-1 |
Clé InChI |
JUJFQMPKBJPSFZ-UHFFFAOYSA-M |
SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)[N-]S(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC.[Na+] |
SMILES isomérique |
CC1=NC(=NC(=N1)OC)N/C(=N\S(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC)/[O-].[Na+] |
SMILES canonique |
CC1=NC(=NC(=N1)OC)[N-]C(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC.[Na+] |
Key on ui other cas no. |
144550-36-7 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


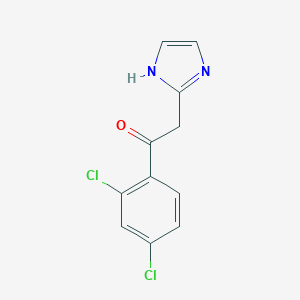

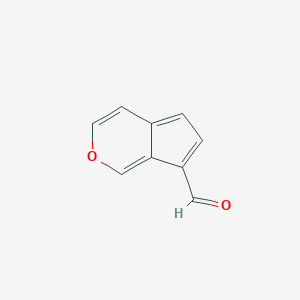
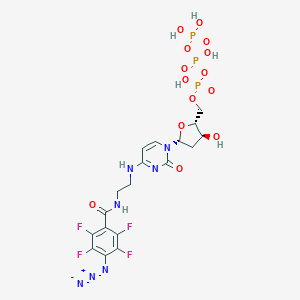
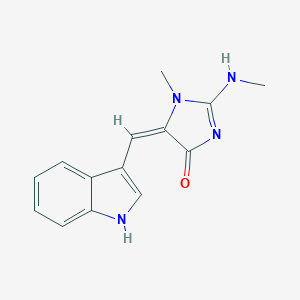
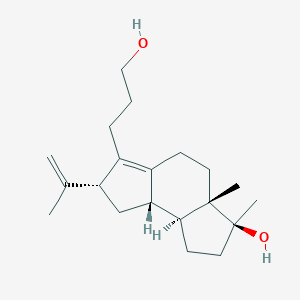
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)
